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Compound of Interest

Compound Name: Nonacosane

Cat. No.: B1205549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of nonacosane, with

a particular focus on the concept of stereoisomerism as it applies to its various isomers. This

document will delve into the structural properties of the linear isomer, n-nonacosane, and

explore the existence of stereoisomers in its branched-chain counterparts. Detailed

experimental protocols for the analysis of these compounds are also provided, along with a

comparative summary of their physicochemical properties.

Structure of Nonacosane
Nonacosane is a saturated hydrocarbon with the chemical formula C₂₉H₆₀. It belongs to the

alkane homologous series. The term "nonacosane" can refer to numerous constitutional

isomers; in fact, there are 1,590,507,121 possible constitutional isomers for a C₂₉ alkane. The

most straightforward isomer is n-nonacosane, a straight-chain alkane.

n-Nonacosane: This isomer consists of 29 carbon atoms linked in a continuous chain, with 60

hydrogen atoms saturating the carbon backbone. Due to the free rotation around the carbon-

carbon single bonds, the molecule is flexible and can exist in various conformations. In the

solid state, it adopts a well-ordered, crystalline structure.
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Stereoisomers are molecules that have the same molecular formula and the same sequence of

bonded atoms, but differ in the three-dimensional orientation of their atoms in space. For

alkanes, stereoisomerism arises from the presence of one or more chiral centers.

A chiral center is a carbon atom that is bonded to four different groups. A molecule with a single

chiral center will exist as a pair of enantiomers, which are non-superimposable mirror images of

each other.

n-Nonacosane lacks stereoisomers because none of its carbon atoms are bonded to four

different groups. Each internal carbon is bonded to two other carbon atoms and two hydrogen

atoms, while the terminal carbons are bonded to one carbon atom and three hydrogen atoms.

Branched Isomers and Chirality: In contrast, many of the branched-chain isomers of

nonacosane do possess chiral centers and therefore exhibit stereoisomerism. For instance,

consider the isomer 13-methylheptacosane (C₂₈H₅₈), a structurally similar compound for which

data is more readily available and serves as an excellent illustrative example for a chiral C₂₉

alkane. In this molecule, the 13th carbon atom is bonded to a hydrogen atom, a methyl group,

a dodecyl group (C₁₂H₂₅), and a tetradecyl group (C₁₄H₂₉). Since all four of these groups are

different, the 13th carbon is a chiral center.

The presence of this single chiral center means that 13-methylheptacosane can exist as two

stereoisomers: (R)-13-methylheptacosane and (S)-13-methylheptacosane. These two

molecules are enantiomers of each other.

Data Presentation: Physicochemical Properties
The following table summarizes and compares the physicochemical properties of n-

nonacosane and the representative chiral isomer, 13-methylheptacosane.
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Property n-Nonacosane 13-Methylheptacosane

Chemical Formula C₂₉H₆₀ C₂₈H₅₈

Molar Mass ( g/mol ) 408.79 394.76

Melting Point (°C) 63-66[1] Not available

Boiling Point (°C) 440.9[2] 466.3 (Predicted)[3]

Density (g/cm³) 0.8083 0.8 (Predicted)

CAS Number 630-03-5 15689-72-2

Chirality Achiral Chiral

Number of Stereoisomers 0 2 (one pair of enantiomers)

Experimental Protocols
The identification and characterization of nonacosane and its isomers, including the

separation of stereoisomers, rely on advanced analytical techniques. Below are detailed

methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Isomer Separation and Identification
Objective: To separate and identify constitutional isomers of nonacosane and to distinguish

between n-nonacosane and its branched counterparts.

Methodology:

Sample Preparation:

Dissolve a small amount (approximately 1 mg) of the alkane sample in 1 mL of a volatile,

non-polar solvent such as hexane or heptane.

If the sample is a complex mixture, a preliminary clean-up step using solid-phase

extraction (SPE) with a silica cartridge may be necessary to remove polar impurities.
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Instrumentation:

Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one

with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable

for separating alkanes based on their boiling points. For separating closely related

isomers, a column with a different selectivity, or a longer column, may be required.

Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass

analyzer.

GC Conditions:

Injector Temperature: 300°C (to ensure complete vaporization of the long-chain alkanes).

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 150°C, hold for 2 minutes.

Ramp: Increase the temperature at a rate of 10°C/min to 320°C.

Final hold: Hold at 320°C for 10 minutes.

This program should be optimized based on the specific mixture of isomers being

analyzed.

Injection Mode: Splitless injection is recommended for trace analysis, while a split injection

can be used for more concentrated samples.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 600.

Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

Data Analysis:

Identify n-nonacosane and its isomers based on their retention times. Generally, for a

given carbon number, branched isomers will have shorter retention times than the linear

isomer.

Confirm the identity of each peak by analyzing its mass spectrum. Alkanes produce

characteristic fragmentation patterns, with prominent peaks at m/z 43, 57, 71, 85, etc.,

corresponding to the loss of alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To determine the precise chemical structure of a nonacosane isomer, including the

location of any branching and to confirm the presence of chiral centers.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of the purified alkane isomer in 0.5-0.7 mL of a

deuterated solvent, such as deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved before transferring it to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion, which is particularly important for the analysis of alkanes where proton and

carbon signals often overlap.

¹H NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: 0-10 ppm.
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Number of Scans: 16-64, depending on the sample concentration.

Data Processing: Fourier transform the free induction decay (FID), apply phase and

baseline corrections.

Analysis: In the ¹H NMR spectrum of alkanes, signals typically appear in the upfield region

(0.8-1.5 ppm). Methyl protons (CH₃) usually resonate around 0.8-1.0 ppm, while

methylene (CH₂) and methine (CH) protons appear slightly downfield. The integration of

the signals provides the ratio of different types of protons.

¹³C NMR Spectroscopy:

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

Spectral Width: 0-50 ppm (a wider range may be used initially to ensure all signals are

captured).

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Analysis: The chemical shifts of the carbon signals provide information about the carbon's

environment. Quaternary, methine, methylene, and methyl carbons resonate in distinct

regions of the spectrum.

2D NMR Experiments (COSY and HSQC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other (typically on adjacent carbon atoms). This is crucial for tracing the carbon

skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbon atoms to which they are directly attached, allowing

for unambiguous assignment of both ¹H and ¹³C signals.

Mandatory Visualization
The following diagrams illustrate the relationship between the constitutional and stereoisomers

of nonacosane, using 13-methylheptacosane as a representative chiral example.
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Isomeric relationships of nonacosane.
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Analytical workflow for nonacosane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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